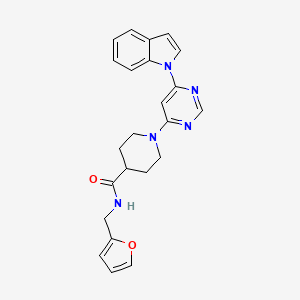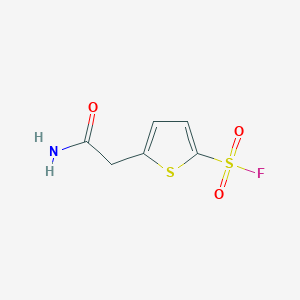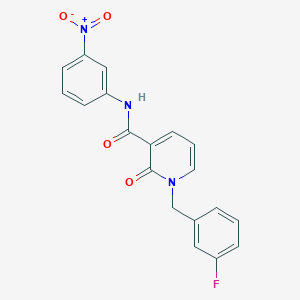
1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, the synthesis was achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids in a 1:1 stoichiometry. This reaction yielded a series of complexes with different heteroaromatic substituents, such as furanyl, thiophenyl, and pyridinyl groups . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved a condensation reaction between 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps .
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. For instance, the crystal structures of tri(o-fluorobenzyl)tin esters of 4-pyridinecarboxylic acid and 3-pyridinecarboxylic acid revealed a trigonal bipyramidal structure around the tin atom, which was coordinated with the nitrogen atom of the pyridine ring from the carboxylate group. This coordination led to the formation of a one-dimensional linear polymer . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was also determined, providing insights into the arrangement of atoms and the overall geometry of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity in other contexts. For example, the use of triphenyl phosphite and pyridine as condensing agents in the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups suggests a high reactivity towards nucleophilic substitution reactions . The condensation reactions used in the synthesis of the indazole derivative also imply a potential for further functionalization of the molecule, which could be exploited in the development of new compounds with antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these synthesized compounds are diverse and depend on their molecular structure. The solubility of the aromatic polyamides in organic solvents like NMP, DMAc, DMF, and m-cresol, as well as their ability to form transparent, flexible, and tough films, is noteworthy . The thermal stability of these polyamides, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C, is also significant . The antitumor activity of the indazole derivative, as evidenced by its ability to inhibit the proliferation of some cancer cell lines, is a critical property that could have therapeutic implications .
科学的研究の応用
Synthesis and Characterization
The compound falls within a broader category of chemicals that are subject to synthesis and characterization studies to explore their properties and potential applications. For instance, research on similar compounds has focused on the synthesis of new aromatic polyamides with distinct structural features, such as ether and fluorenylidene groups, to investigate their solubility, film-forming capabilities, and thermal stability. These studies highlight the compound's relevance in developing materials with specific desired properties, including high thermal resistance and solubility in organic solvents (Hsiao, Yang, & Lin, 1999).
Pharmaceutical Research
In pharmaceutical research, related compounds have been investigated for their potential as inhibitors in the treatment of various diseases. For example, dihydroxypyrimidine-4-carboxamides have been studied for their potent inhibition of HIV-integrase, a key enzyme required for the replication of the human immunodeficiency virus, highlighting the potential therapeutic applications of these compounds (Pace et al., 2007).
Material Science
In the field of material science, the study of compounds with similar structures has led to the development of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the compound's utility in targeting specific biological pathways for therapeutic purposes (Schroeder et al., 2009).
Catalysis and Chemical Reactions
Research has also extended into the use of related compounds in catalysis and chemical reactions, aiming to understand their reactivity and potential as catalysts or reactants in synthesizing new chemical entities. This includes studies on the synthesis of aromatic polyamides based on bis(ether‐carboxylic acid) or dietheramine derived from tert‐butylhydroquinone, exploring the compounds' applications in creating polymers with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1999).
将来の方向性
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-5-1-4-13(10-14)12-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGWWLMSCGKXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

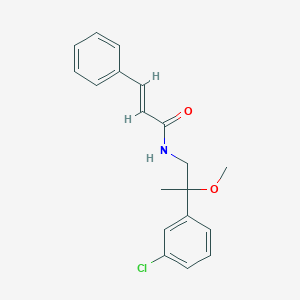

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)
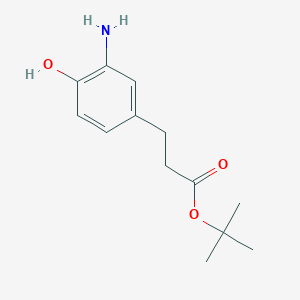
![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)
